(2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)-4-(2-methylbutan-2-yl)cyclohexanone
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Overview
Description
(2E,6E)-2,6-BIS[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-(2-METHYLBUTAN-2-YL)CYCLOHEXAN-1-ONE is a complex organic compound characterized by its unique structure, which includes two benzodioxole groups and a cyclohexanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-2,6-BIS[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-(2-METHYLBUTAN-2-YL)CYCLOHEXAN-1-ONE typically involves the condensation of appropriate benzodioxole derivatives with a cyclohexanone derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E,6E)-2,6-BIS[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-(2-METHYLBUTAN-2-YL)CYCLOHEXAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(2E,6E)-2,6-BIS[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-(2-METHYLBUTAN-2-YL)CYCLOHEXAN-1-ONE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E,6E)-2,6-BIS[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-(2-METHYLBUTAN-2-YL)CYCLOHEXAN-1-ONE involves its interaction with specific molecular targets and pathways. The benzodioxole groups may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E,10E)-11-(1,3-Benzodioxol-5-yl)-N-isobutyl-2,10-undecadienamide: Shares the benzodioxole group but differs in the overall structure and functional groups.
3-(2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one: Another compound with a benzodioxole group, used in different chemical and biological contexts.
Uniqueness
(2E,6E)-2,6-BIS[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-(2-METHYLBUTAN-2-YL)CYCLOHEXAN-1-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H28O5 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)-4-(2-methylbutan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C27H28O5/c1-4-27(2,3)21-13-19(9-17-5-7-22-24(11-17)31-15-29-22)26(28)20(14-21)10-18-6-8-23-25(12-18)32-16-30-23/h5-12,21H,4,13-16H2,1-3H3/b19-9+,20-10+ |
InChI Key |
XYUFDRCNZPGSGE-LQGKIZFRSA-N |
Isomeric SMILES |
CCC(C1C/C(=C\C2=CC3=C(OCO3)C=C2)/C(=O)/C(=C/C4=CC5=C(OCO5)C=C4)/C1)(C)C |
Canonical SMILES |
CCC(C)(C)C1CC(=CC2=CC3=C(C=C2)OCO3)C(=O)C(=CC4=CC5=C(C=C4)OCO5)C1 |
Origin of Product |
United States |
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